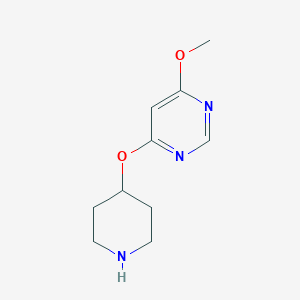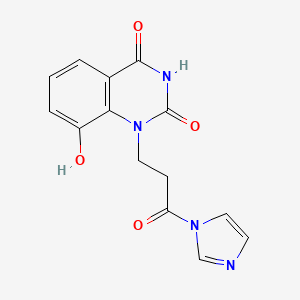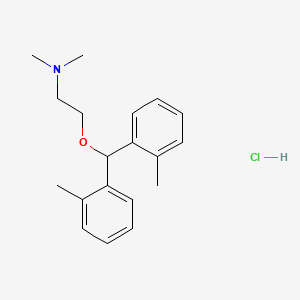
3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride: is a synthetic organic compound that belongs to the class of steroidal lactams. It is characterized by its unique structure, which includes a 3-oxo group, a 4-aza group, and a 5alpha-androst-1-ene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride typically involves multiple steps, starting from readily available steroidal precursors. The key steps include the introduction of the 3-oxo group, the formation of the 4-aza group, and the chlorination of the 17alpha-carboxylic acid. The reaction conditions often involve the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride undergoes various chemical reactions, including:
Oxidation: Conversion of the 3-oxo group to other functional groups.
Reduction: Reduction of the 3-oxo group to a hydroxyl group.
Substitution: Chlorine atom substitution at the 17alpha position with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a lead compound for drug discovery.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and clinical studies.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Methyl 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate: A related compound with a methyl ester group instead of a chloride.
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid: A similar compound with a carboxylic acid group instead of a chloride.
Uniqueness: 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride is unique due to its specific functional groups and reactivity. The presence of the chloride group at the 17alpha position allows for unique substitution reactions, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C19H26ClNO2 |
|---|---|
Poids moléculaire |
335.9 g/mol |
Nom IUPAC |
(1R,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C19H26ClNO2/c1-18-9-7-13-11(12(18)4-5-14(18)17(20)23)3-6-15-19(13,2)10-8-16(22)21-15/h8,10-15H,3-7,9H2,1-2H3,(H,21,22)/t11-,12-,13-,14-,15+,18-,19+/m0/s1 |
Clé InChI |
MRDQHUNRGMHNEB-QPSDCTRZSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2C(=O)Cl)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)Cl)CCC4C3(C=CC(=O)N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)

![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)





![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)

![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)

